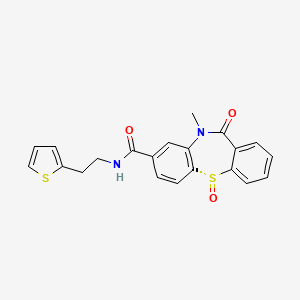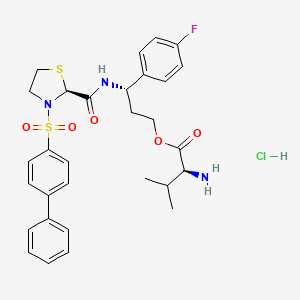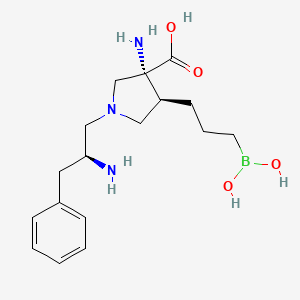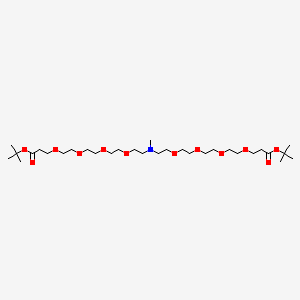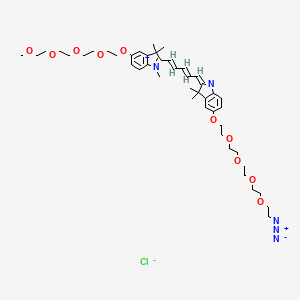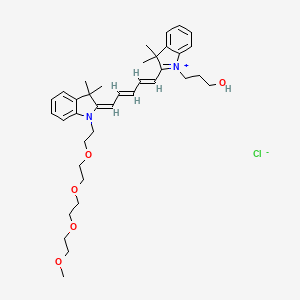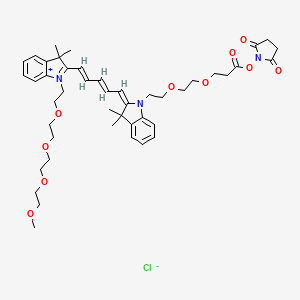
PqsR Antagonist M64
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PqsR antagonist M64 is a quorum sensing modulator as a PqsR antagonist.
Wissenschaftliche Forschungsanwendungen
Molecular Mechanism of PqsR Inhibition by M64
- M64 has been identified as a competitive inhibitor of MvfR, binding to the hydrophobic cavity of the MvfR ligand-binding domain (LBD) similarly to native ligands. This binding involves a hydrogen bond and pi interaction, crucial for the affinity between MvfR and M64 (Kitao et al., 2018).
- The structural analysis of MvfR in complex with M64 has provided insights into the molecular mechanism of MvfR function and inhibition. This understanding could aid in the optimization of anti-MvfR compounds (Kitao et al., 2018).
Role in Attenuating Virulence and Biofilm Formation
- PqsR antagonists, including M64, are explored as potential therapeutic agents against P. aeruginosa infections. They target the PqsR protein involved in regulating the production of virulence factors and biofilm formation, crucial aspects of the pathogenicity of P. aeruginosa (Soheili et al., 2019).
Potential in Antivirulence Therapy
- The development and optimization of PqsR antagonists, such as M64, represent a novel strategy in antivirulence therapy. This approach aims to disarm the bacteria of their arsenal of virulence factors without affecting bacterial growth, thus potentially overcoming issues of antibiotic resistance (Soheili et al., 2019).
Implications for Drug Design and Discovery
- The insights gained from studies on M64 and other PqsR antagonists contribute to the broader field of drug discovery, particularly in designing compounds that can effectively inhibit key regulatory proteins in pathogenic bacteria (Soheili et al., 2019).
Eigenschaften
Produktname |
PqsR Antagonist M64 |
|---|---|
Molekularformel |
C21H16N4O4S |
Molekulargewicht |
420.44 |
IUPAC-Name |
2-(5-Nitro-1H-benzoimidazol-2-ylsulfanyl)-N-(4-phenoxy-phenyl)-acetamide |
InChI |
InChI=1S/C21H16N4O4S/c26-20(13-30-21-23-18-11-8-15(25(27)28)12-19(18)24-21)22-14-6-9-17(10-7-14)29-16-4-2-1-3-5-16/h1-12H,13H2,(H,22,26)(H,23,24) |
InChI-Schlüssel |
IPZUVKDSPDAHMB-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(OC2=CC=CC=C2)C=C1)CSC3=NC4=CC([N+]([O-])=O)=CC=C4N3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PqsR antagonist M64 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



